3-Amino-4-phenylbutanoic acid
Overview
Description
3-Amino-4-phenylbutanoic acid is an organic compound with the molecular formula C10H13NO2. It is also known by other names such as β-Phenylalanine and DL-β-Homophenylalanine . This compound is a white crystalline solid that is soluble in water and organic solvents . It has a melting point of 270-275°C and a boiling point of 329.5°C at 760 mmHg .
Preparation Methods
3-Amino-4-phenylbutanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of benzyl cyanide with ethyl chloroacetate to form 3-cyano-4-phenylbutanoic acid, which is then hydrolyzed to yield this compound . Another method involves the reduction of 3-nitro-4-phenylbutanoic acid using hydrogen in the presence of a palladium catalyst . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
3-Amino-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-oxo-4-phenylbutanoic acid.
Reduction: Reduction of 3-nitro-4-phenylbutanoic acid yields this compound.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents used in these reactions include hydrogen, palladium catalysts, and halogens. The major products formed from these reactions are typically derivatives of this compound, such as 3-oxo-4-phenylbutanoic acid and halogenated derivatives .
Scientific Research Applications
3-Amino-4-phenylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the dipeptidyl peptidase-IV enzyme, it prevents the breakdown of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels . Additionally, it acts as a GABA receptor agonist, which can have anxiolytic effects .
Comparison with Similar Compounds
3-Amino-4-phenylbutanoic acid is similar to other compounds such as:
Phenylbutyric acid: Both compounds have a phenyl group attached to a butanoic acid backbone, but phenylbutyric acid lacks the amino group.
Phenibut: This compound is a derivative of this compound and acts as a GABA receptor agonist.
β-Phenylalanine: This is another name for this compound, highlighting its structural similarity to the amino acid phenylalanine.
The uniqueness of this compound lies in its combination of an amino group and a phenyl group on the butanoic acid backbone, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
3-amino-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBLKINTLPEGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298932 | |
Record name | 3-amino-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15099-85-1 | |
Record name | β-Aminobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15099-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 127002 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015099851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15099-85-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the patent US 7,265,128 B2?
A1: The patent focuses on novel 3-Amino-4-phenylbutanoic acid derivatives. These derivatives are investigated for their potential as dipeptidyl peptidase inhibitors. [] The research highlights their potential application in the treatment or prevention of diabetes. []
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